1-Dodecene

Catalog No.
S8050545
CAS No.
68526-58-9
M.F
C12H24
C12H24
CH3(CH2)9CH=CH2
M. Wt
168.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Dodecene

CAS Number

68526-58-9

Product Name

1-Dodecene

IUPAC Name

dodec-1-ene

Molecular Formula

C12H24
C12H24
CH3(CH2)9CH=CH2

Molecular Weight

168.32 g/mol

InChI

InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h3H,1,4-12H2,2H3

InChI Key

CRSBERNSMYQZNG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC=C

solubility

Insoluble in water; sol in ethanol, ethyl ether, and acetone
Solubility in water: none

Canonical SMILES

CCCCCCCCCCC=C

1-dodecene appears as a clear colorless liquid with a mild, pleasnat odor. Insoluble in water and floats on water. Harmful or fatal by ingestion. Inhalation of vapors may irritate and damage lungs. High concentrations may have a narcotic effect.
1-dodecene is an alkene that is dodecane containing one double bond at position 1. It is an intermediate used in the production of lubricants and surfactants. It has a role as a human metabolite and a mammalian metabolite. It is a dodecene and a volatile organic compound.
1-dodecene is a natural product found in Tussilago farfara, Houttuynia cordata, and other organisms with data available.

1-Dodecene is an alkene with the molecular formula C12_{12}H24_{24}, specifically classified as an alpha-olefin. It consists of a linear chain of twelve carbon atoms, with a double bond located at the first carbon, making it an important compound in various industrial applications. The compound is also known by several names, including alpha-dodecene, n-dodec-1-ene, and dodecylene . Its structure is characterized by a long hydrophobic tail, which contributes to its unique chemical properties.

Biomarker for Food Consumption

Research suggests 1-Dodecene can act as a potential biomarker for soybean consumption. Studies have shown its presence in saliva, and since it exists in soybeans [3], its detection can indicate recent intake of this food [3]. This application falls under the field of metabolomics, a branch of science focused on measuring metabolites (small molecules) within an organism.

Source: [3] ()

  • Hydrogenation: 1-Dodecene can react with hydrogen to form dodecane, a saturated hydrocarbon. The reaction can be represented as:
    C12H24+H2C12H26\text{C}_{12}\text{H}_{24}+\text{H}_2\rightarrow \text{C}_{12}\text{H}_{26}
    This reaction is typically catalyzed by metal catalysts such as palladium or nickel .
  • Hydroxycarbonylation: In this reaction, 1-dodecene reacts with carbon monoxide and water to produce linear acids. The process can be influenced by various factors such as temperature and surfactant concentration .
  • Reactions with Oxidants: 1-Dodecene is reactive towards strong oxidizing agents and can undergo oxidation to form alcohols or carboxylic acids .

1-Dodecene is primarily synthesized through the oligomerization of ethylene. Several methods are employed:

  • Shell Higher Olefin Process (SHOP): This process utilizes a nickel catalyst for the oligomerization of ethylene, resulting in the formation of alpha-olefins like 1-dodecene .
  • Gulf and Ethyl Corporation Processes: These methods use triethylaluminium as a catalyst and involve ethylene insertion into an aluminum-alkyl bond, leading to the production of alpha-olefins through competitive beta-hydride elimination .

1-Dodecene has a wide range of applications:

  • Detergent Production: Its primary use is in the manufacture of detergents due to its surfactant properties .
  • Polymer Production: It serves as a precursor for various polymers, including polyethylene and other copolymers.
  • Chemical Intermediates: 1-Dodecene is utilized in the synthesis of various chemical intermediates and specialty chemicals .

Interaction studies involving 1-dodecene often focus on its reactivity under different conditions. For instance, studies have shown that varying surfactant concentrations can significantly affect the regioselectivity and yield of products formed during hydroxycarbonylation reactions. Additionally, temperature variations impact the rate of reaction and product distribution .

Several compounds share structural similarities with 1-dodecene. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Characteristics
1-OcteneC8_8H16_{16}Shorter chain length; used in similar applications
1-DeceneC10_{10}H20_{20}Intermediate chain length; also used in detergent production
1-HexadeceneC16_{16}H32_{32}Longer chain; used in higher molecular weight applications
1-TetradeceneC14_{14}H28_{28}Similar applications but less common than dodecenes

Uniqueness of 1-Dodecene

1-Dodecene stands out due to its optimal chain length for various industrial applications, particularly in detergent formulation. Its reactivity profile as an alpha-olefin enhances its utility compared to other similar compounds.

Physical Description

1-dodecene appears as a clear colorless liquid with a mild, pleasnat odor. Insoluble in water and floats on water. Harmful or fatal by ingestion. Inhalation of vapors may irritate and damage lungs. High concentrations may have a narcotic effect.
Liquid
Colorless liquid with a mild, pleasant odor; [HSDB]
Colorless liquid; [Hawley]
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Colorless liquid
COLORLESS LIQUID

XLogP3

6.8

Exact Mass

168.187800766 g/mol

Monoisotopic Mass

168.187800766 g/mol

Boiling Point

415 °F at 760 mmHg (USCG, 1999)
213.8 °C
214 °C

Flash Point

212 °F (USCG, 1999)
49 °C
Below 212 °F (below 100 °C) (Closed cup)
77 °C c.c.

Heavy Atom Count

12

Vapor Density

5.81 (AIR= 1)
5.81
Relative vapor density (air = 1): 5.81

Density

0.758 at 68 °F (USCG, 1999)
0.7584 g/cu cm @ 20 °C
0.7584 @ 20 °C/4 °C
Relative density (water = 1): 0.8

Odor

MILD, PLEASANT

Melting Point

-31 °F (USCG, 1999)
-35.2 °C
-35 °C

UNII

WYE669F3GR

Related CAS

25067-08-7
62132-67-6

Vapor Pressure

0.52 mmHg (USCG, 1999)
0.15 [mmHg]
0.42 [mmHg]
0.0159 mm Hg at 25 °C
1 MM HG @ 47.2 °C
Vapor pressure, Pa at 25 °C: 2

Impurities

Alpha-olefins of C4, C6-C15 and >C20 are by-products of oligomerization reactions.

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

Methods of Manufacturing

OLIGOMERIZATION OF ETHYLENE USING TRIETHYLALUMINUM CATALYST AND FRACTIONAL DISTILLATION OF THE RESULTING ALPHA-OLEFIN MIXTURE
Ethylene (Zeigler oligomerization; coproduced with 1-butene/ 1-hexene/ 1-octene/ alpha-olefins (C12-C14)/ alpha-olefins (C14-C16)/ alpha-olefins (C16-C18/ alpha-olefins (C18+))
The One-Step Ziegler Process involves the oligomerization of ethylene in the presence of triethylaluminum at 180-220 °C and 140 atm.
The Two-Step Ziegler Process involves the oligomerization of ethylene in the presence of aluminum alkyls at 175-200 °C and 136-204 atm. Chain growth continues with the reaction of light olefins with the aluminum alkyls continuously fed in stoichiometric amounts.
High purity ethylene contacts a nickel catalyst in a butanediol reaction medium. The alpha-olefins produced separate from the solvent because they are insoluble in the polar medium.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Industrial Gas Manufacturing
Miscellaneous Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Paint and Coating Manufacturing
Petrochemical Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Petroleum Refineries
Plastics Material and Resin Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
1-Dodecene: ACTIVE
1-Dodecene, dimer: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
Dodecene: ACTIVE

Storage Conditions

IN GENERAL, MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS ... SHOULD BE STORED IN A COOL, WELL-VENTILATED PLACE, OUT OF DIRECT RAYS OF THE SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, & SHOULD BE PERIODICALLY INSPECTED ... INCOMPATIBLE MATERIALS SHOULD BE ISOLATED FROM EACH OTHER.

Dates

Last modified: 11-23-2023
Coffin et al. Streamlined microwave-assisted preparation of narrow-bandgap conjugated polymers for high-performance bulk heterojunction solar cells. Nature Chemistry, doi: 10.1038/nchem.403, published online 18 October 2009 http://www.nature.com/nchem
Han et al. Photoinduced manganese-catalyzed hydrofluorocarbofunctionalization of alkenes. Nature Synthesis, DOI: 10.1038/s44160-022-00074-9, published online 30 May 2022

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